Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)-
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Overview
Description
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is a chemical compound that is widely used in scientific research. It is a member of the benzamide family, which is known for its diverse pharmacological properties.
Mechanism Of Action
The mechanism of action of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is not fully understood. It is believed to act as a dopamine D2 receptor antagonist, which blocks the binding of dopamine to the receptor. This leads to a decrease in the activity of the dopamine system, which is involved in the regulation of mood, reward, and addiction.
Biochemical And Physiological Effects
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Advantages And Limitations For Lab Experiments
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has also been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
For the study of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- include further investigation of its mechanism of action and its effects on other biological processes, as well as the development of more potent and selective derivatives.
Synthesis Methods
The synthesis of benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- involves the reaction of 2-methoxy-5-(methylamino) benzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl) amine in the presence of a base. The reaction yields the desired product, which can be purified through recrystallization.
Scientific Research Applications
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- is widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-psychotic properties. It is also used as a probe to study the dopamine D2 receptor, which is involved in the regulation of mood, reward, and addiction.
properties
CAS RN |
130260-03-6 |
---|---|
Product Name |
Benzamide, 2-methoxy-5-(methylamino)-N-(1-(phenylmethyl)-4-piperidinyl)- |
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methoxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-22-18-8-9-20(26-2)19(14-18)21(25)23-17-10-12-24(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17,22H,10-13,15H2,1-2H3,(H,23,25) |
InChI Key |
SCVGNCAZSKGECY-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Other CAS RN |
130260-03-6 |
Origin of Product |
United States |
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